molecular formula C21H22N2O2 B8054452 N,N'-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

N,N'-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

Cat. No.: B8054452
M. Wt: 334.4 g/mol
InChI Key: JGDATDAFHGTZRO-MOPGFXCFSA-N
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Description

N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a synthetic organic compound characterized by its unique cyclohexene structure with two benzamide groups

Properties

IUPAC Name

N-[(1R,4S)-4-benzamido-3-methylcyclohex-2-en-1-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2-11,14,18-19H,12-13H2,1H3,(H,22,24)(H,23,25)/t18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDATDAFHGTZRO-MOPGFXCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](CC[C@@H]1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexene core, which can be derived from commercially available starting materials.

    Formation of the Cyclohexene Core: The cyclohexene core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Attachment of Benzamide Groups: The benzamide groups are introduced through amide bond formation reactions, typically using reagents such as benzoyl chloride and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-((1S,4R)-2-(trimethylsilyl)cyclohex-2-ene-1,4-diyl)dibenzamide: This compound has a similar cyclohexene core but with trimethylsilyl groups instead of methyl groups.

    N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)diacetamide: Similar structure with acetamide groups instead of benzamide groups.

Uniqueness

N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is unique due to its specific combination of the cyclohexene core and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

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